molecular formula C18H17F2N3O3 B3009900 1-(2,4-Difluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 877640-56-7

1-(2,4-Difluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B3009900
CAS No.: 877640-56-7
M. Wt: 361.349
InChI Key: XQONHAZHMUQFEJ-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a useful research compound. Its molecular formula is C18H17F2N3O3 and its molecular weight is 361.349. The purity is usually 95%.
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Scientific Research Applications

Protecting Groups for Chemical Synthesis

A study by Kurosu, Mitachi, and Mingle (2021) discusses the use of (4,4′-Bisfluorophenyl)methoxymethyl (BFPM) groups as protecting groups for uridine ureido nitrogen, showcasing its stability in various chemical transformations (Kurosu, Mitachi, & Mingle, 2021).

Herbicide Oxidation

Research by F. and Swanson (1996) on the oxidation of the sulfonylurea herbicide prosulfuron by wheat seedling microsomes identifies major and minor oxidation products, highlighting the metabolic pathways of such compounds in plants (F. & Swanson, 1996).

Synthesis of Pyrimidinones

Bonacorso, Lopes, Wastowski, Zanatta, and Martins (2003) report the synthesis of a novel series of pyrimidinones from the reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea, contributing to the field of medicinal chemistry and potential pharmacological applications (Bonacorso et al., 2003).

PI3 Kinase Inhibitor Metabolite Synthesis

Chen et al. (2010) describe the stereoselective synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179, providing a route for the development of cancer therapeutics (Chen et al., 2010).

Translation Initiation Inhibition

A study by Denoyelle, Chen, Chen, Wang, Klosi, Halperin, Aktas, and Chorev (2012) identifies symmetrical N,N'-diarylureas as potent activators of the eIF2α kinase heme regulated inhibitor, presenting a new avenue for cancer cell proliferation inhibition (Denoyelle et al., 2012).

Anticancer Agents

Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, and Hu (2020) synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives evaluated for antiproliferative activity against various cancer cell lines, indicating potential as BRAF inhibitors (Feng et al., 2020).

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O3/c1-26-14-5-3-13(4-6-14)23-10-12(9-17(23)24)21-18(25)22-16-7-2-11(19)8-15(16)20/h2-8,12H,9-10H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQONHAZHMUQFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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